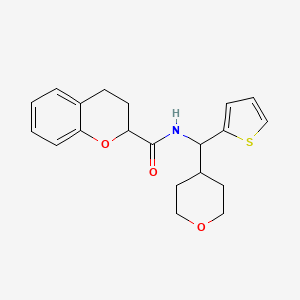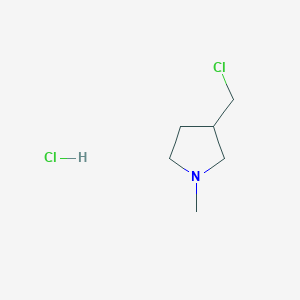![molecular formula C21H19N5O3 B2631869 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893954-23-9](/img/structure/B2631869.png)
2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione, commonly known as PD168393, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases.
作用机制
PD168393 inhibits the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. This inhibition of the 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione signaling pathway leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD168393 has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has been shown to induce cell cycle arrest in the G1 phase and inhibit the expression of cyclin D1, which is necessary for the progression of the cell cycle. PD168393 has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and induce the expression of pro-apoptotic proteins such as Bax, leading to the induction of apoptosis in cancer cells.
实验室实验的优点和局限性
PD168393 has several advantages for lab experiments. It has a high potency and selectivity for 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, making it an ideal candidate for studying the role of these kinases in cancer cell proliferation and survival. PD168393 is also relatively stable and can be easily synthesized in the lab. However, PD168393 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in in vivo studies. Additionally, PD168393 has not been extensively studied in clinical trials, so its efficacy and safety in humans are not fully understood.
未来方向
There are several future directions for PD168393 research. One potential direction is to study the efficacy of PD168393 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study the potential use of PD168393 in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of PD168393 and its potential side effects in humans.
合成方法
PD168393 can be synthesized through a multistep process that involves the reaction of 2-amino-6-chloropurine with 4-phenoxybenzaldehyde in the presence of a base to form the intermediate compound, 2-amino-6-(4-phenoxyphenyl)purine. This intermediate is then reacted with dimethyl acetylenedicarboxylate and triethylamine to form the desired product, PD168393.
科学研究应用
PD168393 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 2,4-Dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione and other tyrosine kinases, which are known to play a crucial role in cancer cell proliferation and survival. PD168393 has been tested in various cancer cell lines and animal models, and has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
属性
IUPAC Name |
2,4-dimethyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-23-18-17(19(27)24(2)21(23)28)26-13-12-25(20(26)22-18)14-8-10-16(11-9-14)29-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIASQHDIYCTJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)

![4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2631789.png)



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)
![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)

![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2631806.png)
![4-(dimethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2631807.png)
![[3-(1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amine](/img/structure/B2631809.png)